Ethyl 2-bromocyclobutane-1-carboxylate

Catalog No.
S3252288
CAS No.
2983-89-3
M.F
C7H11BrO2
M. Wt
207.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromocyclobutane-1-carboxylate

CAS Number

2983-89-3

Product Name

Ethyl 2-bromocyclobutane-1-carboxylate

IUPAC Name

ethyl 2-bromocyclobutane-1-carboxylate

Molecular Formula

C7H11BrO2

Molecular Weight

207.067

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-4-6(5)8/h5-6H,2-4H2,1H3

InChI Key

NVYFOAIDPCMXGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC1Br

solubility

not available

Ethyl 2-bromocyclobutane-1-carboxylate is an organobromine compound with the molecular formula C7H11BrO2C_7H_{11}BrO_2 and a molecular weight of approximately 207.07 g/mol. It is characterized by its structure, which includes a cyclobutane ring substituted with a bromine atom and an ethyl carboxylate group. This compound is typically encountered as a colorless to light yellow liquid, exhibiting a melting point of about -18°C and a boiling point ranging from 197°C to 198°C. Ethyl 2-bromocyclobutane-1-carboxylate is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform .

Typical of compounds containing bromine and carboxylate functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Esterification: The carboxylic acid moiety can undergo further esterification reactions with alcohols to yield more complex esters.
  • Cycloaddition Reactions: The cyclic structure allows for participation in cycloaddition reactions, which can lead to the formation of larger cyclic compounds.

These reactions make ethyl 2-bromocyclobutane-1-carboxylate a valuable intermediate in organic synthesis .

Ethyl 2-bromocyclobutane-1-carboxylate can be synthesized through several methods, with the most common being:

  • Bromination of Cyclobutane-1,2-dicarboxylic Acid:
    • Cyclobutane-1,2-dicarboxylic acid or its esters are reacted with bromine in the presence of a strong acid catalyst.
    • This reaction yields 2-bromo-cyclobutanecarboxylic acid.
    • The resulting acid is then esterified with ethanol to produce ethyl 2-bromocyclobutane-1-carboxylate.

This method highlights the compound's utility as an intermediate in organic synthesis .

Ethyl 2-bromocyclobutane-1-carboxylate serves primarily as an intermediate in the synthesis of various organic compounds. Its applications include:

  • Pharmaceuticals: It is used in the development of drugs due to its biological activity.
  • Agrochemicals: The compound can be utilized in formulating pesticides or herbicides.
  • Flavoring Agents: It may also find use in food chemistry as a flavoring precursor .

Ethyl 2-bromocyclobutane-1-carboxylate can be compared with several similar compounds based on their structural and functional characteristics. Notable similar compounds include:

Compound NameStructure TypeKey Features
Ethyl 3-bromocyclobutane-1-carboxylateBromo-substituted esterDifferent bromine position; similar applications
Ethyl cyclobutane-1-carboxylateUnsubstituted esterLacks bromine; used in similar syntheses
Ethyl bicyclo[1.1.0]butane-1-carboxylateBicyclic structureUnique ring system; different reactivity

Uniqueness of Ethyl 2-Bromocyclobutane-1-Carboxylate

Ethyl 2-bromocyclobutane-1-carboxylate's uniqueness lies in its specific bromination at the second position of the cyclobutane ring, which influences its reactivity and biological properties. This positioning allows for distinct synthetic pathways and potential applications that may not be achievable with other structural variations .

XLogP3

1.8

Dates

Last modified: 04-14-2024

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